2,2'-((15,35,55,75-Tetra-tert-butyl-32,72-dihydroxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,52-diyl)bis(oxy))diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5,11,17,23-tetra-tert-butyl-27-(carboxymethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetic acid is a complex organic compound belonging to the calixarene family. Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes with various molecules and ions. This particular compound is characterized by its large, rigid structure and multiple functional groups, making it a versatile molecule for various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,11,17,23-tetra-tert-butyl-27-(carboxymethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetic acid typically involves the following steps:
Formation of the Calixarene Core: The initial step involves the synthesis of the calixarene core, which is achieved through the condensation of p-tert-butylphenol with formaldehyde under basic conditions. This reaction forms the macrocyclic structure of the calixarene.
Functionalization: The calixarene core is then functionalized with carboxymethoxy and hydroxyl groups This is typically done through a series of esterification and hydrolysis reactions
Final Modification: The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the hydroxyl group of the calixarene reacts with chloroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[5,11,17,23-tetra-tert-butyl-27-(carboxymethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[5,11,17,23-tetra-tert-butyl-27-(carboxymethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and binding.
Biology: Investigated for its potential as a drug delivery vehicle due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic applications, particularly in targeted drug delivery and controlled release systems.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[5,11,17,23-tetra-tert-butyl-27-(carboxymethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetic acid primarily involves its ability to form host-guest complexes. The compound’s large, rigid structure and multiple functional groups allow it to interact with various molecules through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions enable the compound to encapsulate guest molecules, thereby influencing their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
- 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis(2-pyridylmethyl)oxy-calix4arene : Similar in structure but with different functional groups, leading to variations in host-guest interactions.
- 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrahydroxycalix4arene : Lacks the carboxymethoxy group, resulting in different chemical reactivity and binding properties.
- 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxyethoxy)calix4arene : Contains ethoxy groups instead of carboxymethoxy, affecting its solubility and complexation behavior.
Uniqueness
2-{[5,11,17,23-tetra-tert-butyl-27-(carboxymethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties. The presence of both carboxymethoxy and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[5,11,17,23-tetratert-butyl-27-(carboxymethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60O8/c1-45(2,3)35-17-27-13-31-21-37(47(7,8)9)23-33(43(31)55-25-39(49)50)15-29-19-36(46(4,5)6)20-30(42(29)54)16-34-24-38(48(10,11)12)22-32(14-28(18-35)41(27)53)44(34)56-26-40(51)52/h17-24,53-54H,13-16,25-26H2,1-12H3,(H,49,50)(H,51,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFJXAPNYZVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.